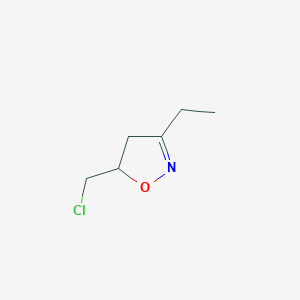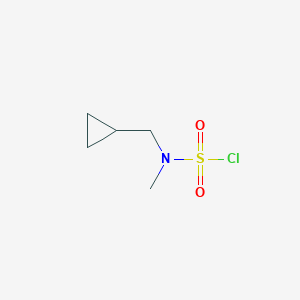
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
説明
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Chemical Reactions Analysis
The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .科学的研究の応用
1. Mechanistic Investigation in Organic Synthesis 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole demonstrates its significance in organic synthesis, especially in the context of lithiated oxazoles. For instance, the addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazole to nitrones leads to the formation of 2-[(Z)-alkenyl]-4,5-dihydro-1,3-oxazoles, showcasing stereoselectivity and reaction specificity in synthetic routes (Capriati et al., 2002).
2. Scaffold for Synthetic Elaboration The compound also serves as a reactive scaffold in chemistry. For example, 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are utilized for preparing various oxazole derivatives through substitution reactions. This adaptability in chemistry is valuable for creating diverse chemical entities (Patil & Luzzio, 2016).
3. Coordination Chemistry and Catalysis In the realm of coordination chemistry, oxazole ligands, including 4,5-dihydro-1,3-oxazole derivatives, are employed as chiral auxiliaries in asymmetric syntheses catalyzed by transition metals. Their versatility, easy synthesis, and the ability to modulate chiral centers near the donor atoms make them valuable in catalytic processes (Gómez et al., 1999).
4. Polymer Synthesis Applications The monomer 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, which bears structural resemblance to this compound, has been polymerized by cationic ring-opening isomerization, highlighting the potential of oxazole derivatives in creating novel polymeric materials (Simionescu et al., 1987).
5. Anti-Corrosion Applications In the field of materials science, specifically corrosion inhibition, oxazole derivatives have shown potential. For instance, a novel triazole derivative with structural similarity to this compound has been evaluated as an anti-corrosion agent for mild steel in acidic environments, indicating the potential utility of oxazole derivatives in corrosion protection applications (Rahmani et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKIJQMVFEEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1443103.png)
